2,6-Dichloro-4-iodonicotinaldehyde

Overview

Description

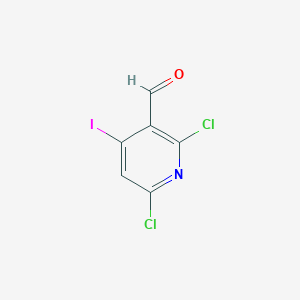

2,6-Dichloro-4-iodonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2INO and a molecular weight of 301.9 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to a nicotinaldehyde core, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-iodonicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the reaction of 2,6-dichloronicotinaldehyde with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-iodonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

Oxidation: 2,6-Dichloro-4-iodonicotinic acid.

Reduction: 2,6-Dichloro-4-iodonicotinalcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-iodonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dichloro-4-iodobenzaldehyde

- 2,6-Dichloro-4-iodopyridine-3-carbaldehyde

- 2,6-Dichloro-4-iodonicotinic acid

Uniqueness

2,6-Dichloro-4-iodonicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

2,6-Dichloro-4-iodonicotinaldehyde (2,6-DCI-NCHO) is a halogenated derivative of nicotinic acid that has garnered attention due to its unique structural properties and significant biological activity. This compound, characterized by its molecular formula C₆H₂Cl₂INO, features a pyridine ring with chlorine and iodine substituents that enhance its reactivity and potential therapeutic applications.

The synthesis of 2,6-DCI-NCHO typically involves multi-step organic reactions that allow for the precise introduction of halogen groups. The compound exhibits a melting point of 101-103 °C and a boiling point of approximately 353.7 °C, indicating its stability under various conditions. The chemical reactivity includes:

- Oxidation : Conversion to 2,6-Dichloro-4-iodonicotinic acid.

- Reduction : Formation of 2,6-Dichloro-4-iodonicotinalcohol.

- Substitution Reactions : Halogen atoms can be replaced by various nucleophiles under basic conditions.

These properties make it a versatile intermediate in organic synthesis and pharmaceutical development.

The biological activity of 2,6-DCI-NCHO is primarily attributed to its interactions with specific molecular targets, particularly in the context of neuropharmacology. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Notably, the compound acts as a negative allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders .

Binding Affinity Studies

Research has demonstrated that 2,6-DCI-NCHO exhibits:

- High binding affinity for α7 nicotinic acetylcholine receptors (nAChRs) with μM.

- Moderate binding affinity for α4β2 nAChRs with μM .

These interactions suggest potential applications in drug development targeting conditions such as addiction and cognitive disorders.

Therapeutic Applications

The compound's ability to modulate receptor activity highlights its potential in therapeutic contexts:

- Neuropharmacology : As a ligand for mGluRs, it may influence neurotransmission and synaptic plasticity.

- Nicotine Vaccines : Used as a constrained nicotine hapten in immunogenic studies to develop nicotine vaccines, showing promising antibody titers .

- Cancer Research : Preliminary studies indicate potential anti-tumor effects in mouse models, warranting further investigation into its efficacy as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,6-DCI-NCHO, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Chloro-4-iodonicotinaldehyde | 0.98 | Lacks one chlorine substituent |

| 6-Chloro-4-iodonicotinaldehyde | 0.91 | Chlorine substitution at a different position |

| 1-(2-Chloro-4-iodopyridin-3-yl)ethanone | 0.90 | Contains an ethanone group instead of an aldehyde |

What distinguishes this compound is its specific halogenation pattern and demonstrated biological activity related to mGluRs, contributing to its therapeutic potential in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Immunogenic Studies : Janda et al. demonstrated that immunization with a serum based on this compound resulted in high antibody titers against nicotine .

- Neuropharmacological Studies : Crooks et al. reported significant binding affinities towards nAChRs, indicating potential applications in treating nicotine addiction .

- Tumor Growth Inhibition : Research has shown that treatment with this compound can significantly inhibit tumor growth in xenograft mouse models, suggesting anticancer properties .

Properties

IUPAC Name |

2,6-dichloro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWDQLSOMJGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309866-36-1 | |

| Record name | 2,6-dichloro-4-iodopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.